molecular formula C10H8ClNO B1455307 3-Chloro-7-methoxyisoquinoline CAS No. 82117-21-3

3-Chloro-7-methoxyisoquinoline

Cat. No.: B1455307
CAS No.: 82117-21-3
M. Wt: 193.63 g/mol
InChI Key: WIINAUXTZQCUEC-UHFFFAOYSA-N
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Description

3-Chloro-7-methoxyisoquinoline is an organic compound with the molecular formula C10H8ClNO. It is a derivative of isoquinoline, featuring a chlorine atom at the third position and a methoxy group at the seventh position on the isoquinoline ring.

Properties

IUPAC Name

3-chloro-7-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-9-3-2-7-5-10(11)12-6-8(7)4-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIINAUXTZQCUEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CN=C(C=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90698910
Record name 3-Chloro-7-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82117-21-3
Record name 3-Chloro-7-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-7-methoxyisoquinoline
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 3-Chloro-7-methoxyisoquinoline involves the reaction of 1,3-dichloro-7-methoxyisoquinoline with hydriodic acid and red phosphorus in acetic acid. The reaction mixture is stirred at 100°C for four hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of chlorinating agents and methoxylation reactions under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-methoxyisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Chloro-7-methoxyisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-7-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. For instance, in antifungal applications, it may inhibit the activity of enzymes essential for fungal growth and survival. Molecular docking studies have shown that it can interact with the active sites of target enzymes, leading to their inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-7-methoxyisoquinoline is unique due to the specific positioning of the chlorine and methoxy groups on the isoquinoline ring. This unique structure imparts distinct chemical reactivity and potential biological activities compared to other isoquinoline derivatives .

Biological Activity

3-Chloro-7-methoxyisoquinoline is a heterocyclic compound belonging to the isoquinoline family, characterized by the presence of a chloro substituent at the third position and a methoxy group at the seventh position of the isoquinoline ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug discovery.

  • Molecular Formula : C_10H_8ClNO
  • Molecular Weight : Approximately 193.63 g/mol

The compound's structure allows for various interactions with biological systems, which can lead to significant pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Activity : Isoquinoline derivatives, including this compound, have shown potential in inhibiting cancer cell proliferation and inducing apoptosis. Studies suggest that these compounds may interfere with tubulin polymerization and induce reactive oxygen species (ROS) formation, which are crucial mechanisms for their cytotoxic effects on cancer cells .
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. Isoquinoline derivatives are known to share structural similarities with established antimicrobial agents, suggesting that this compound may also possess similar properties.
  • Neuroprotective Effects : Preliminary studies indicate that isoquinoline derivatives can exhibit neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. The exact mechanisms remain under investigation but may involve modulation of neurotransmitter systems .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Anticancer Mechanisms : A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including MCF-7 (breast cancer) and KB-V1 (cervical cancer) cells, with IC50 values in the low micromolar range. The mechanism was linked to ROS generation and subsequent endoplasmic reticulum stress induction .
  • Antimicrobial Efficacy : In vitro assays showed that this compound exhibited notable antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.
  • Neuroprotective Studies : Research involving animal models has indicated that isoquinoline derivatives could protect against neurotoxicity induced by oxidative stress. This opens avenues for further exploration in treating conditions like Alzheimer's disease .

Comparative Analysis

To understand the unique properties of this compound relative to other isoquinoline derivatives, the following table summarizes key features:

Compound NamePosition of ChloroPosition of MethoxyBiological Activity
This compoundC3C7Anticancer, Antimicrobial
1-Chloro-7-methoxyisoquinolineC1C7Varies; less studied
6-Chloro-1-methoxy-3-methylisoquinolineC6C1Potentially different activity
7-Methoxy-3-methylisoquinolineC3C7Anticancer activity reported

This comparison highlights how subtle changes in structure can lead to significant differences in chemical behavior and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-7-methoxyisoquinoline
Reactant of Route 2
Reactant of Route 2
3-Chloro-7-methoxyisoquinoline

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